N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide
Description
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is an acetamide derivative featuring a methoxy-substituted phenyl ring with a propan-2-ylamino group at the 3-position. Its molecular formula is C₁₂H₁₇N₂O₂, and its hydrochloride form (CAS: 1621962-33-1) has a molecular weight of 258.75 g/mol . The compound is characterized by its secondary amine and acetamide moieties, which are common in bioactive molecules targeting receptors or enzymes. Its purity in commercial preparations is typically ≥95% .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
KKDVPQVKRIXVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide typically involves the reaction of 4-methoxy-3-nitroacetophenone with isopropylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, pharmacological activity, and physicochemical properties. Below is a detailed comparison:
Structural Analogs with Alkoxy/Amine Modifications
Key Observations :
- Substituent Effects: Replacing the propan-2-yl group with benzyl (as in CAS 52258-02-3) increases molecular weight and lipophilicity (LogP = 2.27), which may alter pharmacokinetics .
- Pharmacological Overlap: HC-030031 shares the propan-2-ylamino group and exhibits TRPA1 antagonism (IC₅₀ = 4–10 μM), suggesting that N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide may also modulate ion channels or receptors .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits intermolecular N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) indicate strong amide resonance .
- Hydrochloride Salt Formation : The hydrochloride form of the target compound (CAS: 1621962-33-1) enhances water solubility compared to its free base, a strategy also employed in HC-030031 derivatives to improve bioavailability .
Biological Activity
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a methoxy group and an isopropylamine side chain, which are pivotal for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.
- Receptor Interaction : It may interact with specific receptors in the body, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against various bacterial strains.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| This compound | 25.0 | 30.5 |
The inhibition of COX enzymes indicates a potential application in managing inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antibacterial activity of various derivatives, including this compound. The findings revealed that this compound showed promising results against common pathogens, supporting its further development as an antibiotic agent .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds and found that those with methoxy substitutions exhibited enhanced inhibition of COX enzymes, suggesting that this compound could be effective in reducing inflammation .
- Cytotoxicity Studies : Research investigating the cytotoxic effects of related compounds indicated that modifications in the side chains could significantly enhance anticancer activity, suggesting a need for further exploration of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
